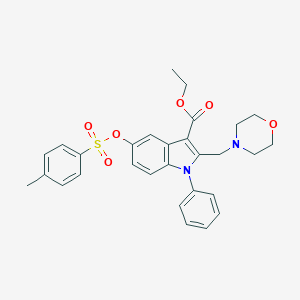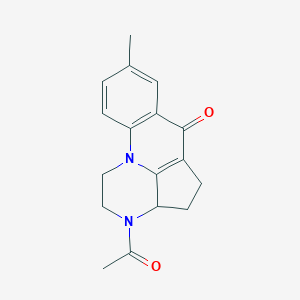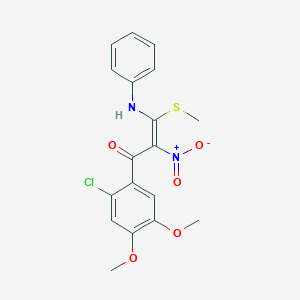![molecular formula C12H14BrN3O2S B421085 3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide CAS No. 356586-60-2](/img/structure/B421085.png)
3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide is a synthetic organic compound characterized by its unique thienopyrimidine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: The initial step involves the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the formation of the propanamide group. This can be achieved by reacting the brominated thienopyrimidine with a suitable amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in 3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thienopyrimidine core. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
EDCI and HOBt: Used for amide coupling.
Palladium catalysts: Used in coupling reactions.
Hydrogen peroxide: Used for oxidation.
Sodium borohydride: Used for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted thienopyrimidine derivative.
科学研究应用
Chemistry
In chemistry, 3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore. The thienopyrimidine core is known for its biological activity, and modifications of this structure can lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The thienopyrimidine core can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the modifications made to the compound.
相似化合物的比较
Similar Compounds
3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-chloro-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-6-7(2)19-11-10(6)12(18)16(8(3)14-11)15-9(17)4-5-13/h4-5H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWLGLYFDBQZRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)NC(=O)CCBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B421003.png)
![1-(4-Methoxyphenyl)-2-methyl-5-[3,5-dicyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B421004.png)


![8-cyclohexyl-3-(4-morpholinylacetyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421009.png)
![1-(12-Cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-2-piperidin-1-ylethanone](/img/structure/B421010.png)

![ethyl 6-bromo-2-[(dibenzylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B421012.png)
![Ethyl 2-{[(4-nitrophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421018.png)
![6-{2-[(5-bromo-2-hydroxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B421019.png)
![2-Cyano-3-[(2-phenylethyl)amino]acrylamide](/img/structure/B421023.png)

![3-(2,5-DIMETHOXYBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL](/img/structure/B421025.png)
![11-chloro-12-nitro-2-phenyl-2,4,5,6,7,8-hexahydro-3H-azepino[1,2-a]pyrazolo[4,3-c]quinolin-3-one](/img/structure/B421026.png)
